Vinorelbine - 71486-22-1

Vinorelbine

Catalog Number: EVT-463804
CAS Number: 71486-22-1
Molecular Formula: C45H54N4O8
Molecular Weight: 778.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vinorelbine, also known as 5′-nor-anhydrovinblastine, is a semisynthetic vinca alkaloid derived from the leaves of Catharanthus roseus (Madagascar periwinkle). [] It is classified as an antineoplastic agent due to its ability to inhibit cell division. [, ] In scientific research, vinorelbine serves as a valuable tool for studying cell cycle regulation, microtubule dynamics, and drug resistance mechanisms. [, ]

Synthesis Analysis

Vinorelbine is a semisynthetic compound, meaning it is produced by chemically modifying a natural product. It is synthesized by modifying the catharanthine ring of vinblastine, another vinca alkaloid. [] Specific details of the synthesis process are not provided in the analyzed papers.

Molecular Structure Analysis

Vinorelbine is a complex molecule with a catharanthine ring modified for enhanced biological activity. [] Unlike other vinca alkaloids modified at the vindoline ring, vinorelbine's unique modification at the catharanthine nucleus contributes to its distinct interactions with tubulin and its relatively lower neurotoxicity compared to other vinca alkaloids. []

Mechanism of Action

Vinorelbine exerts its antitumor activity primarily by interfering with microtubule dynamics, crucial components of the cell's cytoskeleton responsible for cell division and intracellular transport. [] Vinorelbine binds to tubulin, the protein subunit of microtubules, preferentially at the ends of microtubules and prevents their polymerization. [, ] This inhibition of microtubule assembly disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis (programmed cell death). [, , ]

Physical and Chemical Properties Analysis

Vinorelbine tartrate is a white to off-white powder. [] It is a hydrophobic molecule, posing challenges for liposomal formulations. [] Vinorelbine's bioavailability after oral administration is approximately 40%, suggesting a significant first-pass effect. [] Its elimination half-life is around 40 hours, and it is primarily metabolized in the liver and eliminated through the bile. []

Applications
  • In vitro studies: Vinorelbine is utilized to study the mechanisms of drug resistance in cancer cells, particularly those exhibiting multi-drug resistance (MDR). [, ] Studies using human lung carcinoma cell lines NCI-H460 and A549 demonstrate its potential as a radiosensitizer, potentiating the effects of radiation therapy in a cell cycle-dependent manner. []
  • In vivo studies: Animal models, such as human ovarian cancer xenografts in nude mice, are used to investigate the efficacy of vinorelbine in combination with other chemotherapeutic agents like cisplatin, paclitaxel, and titanocene dichloride. []
  • Pharmacokinetic studies: Vinorelbine's pharmacokinetic properties are extensively studied in various animal models and human subjects to optimize its administration and understand its interactions with other drugs. [, , ]
Future Directions
  • Enhancing Delivery Systems: Developing more effective and stable liposomal formulations of vinorelbine to improve its delivery and reduce toxicity. [, ]
  • Targeted Therapies: Investigating vinorelbine-based therapies targeted to specific cancer cells using antibody-directed conjugation strategies. []
  • Combinations with Immunotherapy: Exploring the potential of vinorelbine in combination with immunotherapies to enhance its efficacy against various cancers. []
  • Predictive Biomarkers: Identifying biomarkers that can predict vinorelbine sensitivity and resistance in different cancer types, like the BRCA1/MAD2L1 deficiency in mesothelioma. []

Vinflunine

Compound Description: Vinflunine (20′,20′-difluoro-3′,4′-dihydrovinorelbine, F12158) is a novel, semi-synthetic Vinca alkaloid that is structurally similar to vinorelbine. It is currently being investigated in clinical trials as a potential treatment for various types of cancer. Similar to other vinca alkaloids, vinflunine exerts its anticancer effects by inhibiting microtubule assembly and inducing tubulin self-association into spiral aggregates, ultimately leading to cell cycle arrest and apoptosis .

4′-O-Deacetylvinorelbine

Compound Description: 4′-O-Deacetylvinorelbine is an active metabolite of vinorelbine. It is formed through the deacetylation of vinorelbine, primarily mediated by carboxylesterase Ces2a in the liver . This metabolite exhibits its own antitumor activity, contributing to the overall efficacy of vinorelbine.

Relevance: As an active metabolite of vinorelbine, 4′-O-deacetylvinorelbine plays a significant role in the drug's pharmacodynamic profile. The interplay between vinorelbine and its metabolite, influenced by factors like P-glycoprotein, Mrp2, Cyp3a, and Ces2a activity, ultimately affects the drug's availability and efficacy .

Vincristine

Compound Description: Vincristine is a naturally occurring Vinca alkaloid isolated from Catharanthus roseus. It is a widely used chemotherapeutic agent, particularly effective in treating hematologic malignancies and some solid tumors. Vincristine disrupts microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis .

Vinblastine

Compound Description: Vinblastine, another naturally occurring Vinca alkaloid, is derived from Catharanthus roseus. Like vincristine, vinblastine demonstrates antitumor activity by interfering with microtubule assembly and dynamics, leading to mitotic arrest and apoptosis. It is commonly used in combination chemotherapy regimens for various cancers .

Paclitaxel

Compound Description: Paclitaxel, a taxane derived from the Pacific yew tree (Taxus brevifolia), exerts its anticancer activity by stabilizing microtubules, preventing depolymerization, and ultimately disrupting normal cell division. This mechanism contrasts with the Vinca alkaloids, which inhibit microtubule polymerization. Paclitaxel is widely used in the treatment of various solid tumors , , .

Docetaxel

Compound Description: Docetaxel is another taxane, similar in structure and mechanism of action to paclitaxel. It stabilizes microtubules and prevents their depolymerization, ultimately leading to cell cycle arrest and apoptosis. Docetaxel is widely used in the treatment of various cancers, including breast, lung, and prostate cancers , .

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapeutic agent widely used in the treatment of various solid tumors. It exerts its cytotoxic effects by binding to DNA, forming DNA adducts that interfere with DNA replication and transcription, ultimately triggering apoptosis , , .

Gemcitabine

Compound Description: Gemcitabine is a nucleoside analog that interferes with DNA synthesis. Once incorporated into DNA, gemcitabine inhibits further DNA elongation, leading to cell cycle arrest and apoptosis. It is widely used in the treatment of various solid tumors .

Capecitabine

Compound Description: Capecitabine is an orally administered chemotherapy prodrug that is converted to 5-fluorouracil (5-FU) in the body. 5-FU acts as an antimetabolite, inhibiting thymidylate synthase and disrupting DNA synthesis, ultimately leading to cell death. Capecitabine is widely used in the treatment of various cancers, including breast and colorectal cancers .

Relevance: Capecitabine, like vinorelbine, is often employed in the treatment of breast cancer, but it operates through a distinct mechanism by disrupting DNA synthesis. While capecitabine is generally well-tolerated, it can cause specific side effects like hand-foot syndrome and diarrhea, which differ from vinorelbine's toxicity profile .

Ifosfamide

Compound Description: Ifosfamide is an alkylating agent that cross-links DNA strands, interfering with DNA replication and transcription. It is used in the treatment of various cancers, including sarcomas and lymphomas .

Relevance: Ifosfamide, with its DNA-alkylating properties, is sometimes combined with vinorelbine in chemotherapy regimens. While the combination can potentially enhance antitumor activity, it also carries a significant risk of myelosuppression and other toxicities. Close monitoring and management of adverse effects are crucial when administering ifosfamide and vinorelbine concurrently .

Epirubicin

Compound Description: Epirubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, ultimately leading to DNA damage and cell death. It is commonly used in the treatment of breast cancer and other malignancies .

Relevance: Vinorelbine and epirubicin, both active agents against breast cancer, operate through distinct mechanisms. While vinorelbine targets microtubules, epirubicin disrupts DNA replication and repair processes. Combining these agents can potentially improve efficacy, but it necessitates careful monitoring for potential overlapping toxicities, especially cardiotoxicity associated with anthracyclines like epirubicin .

Oxaliplatin

Compound Description: Oxaliplatin is another platinum-based chemotherapeutic agent that forms DNA adducts, inhibiting DNA replication and transcription. It is primarily used in the treatment of colorectal cancer and other gastrointestinal malignancies .

Relevance: Oxaliplatin shares a similar mechanism of action with cisplatin, forming DNA adducts, but has a distinct toxicity profile. While both can be combined with vinorelbine in chemotherapy regimens, oxaliplatin is considered less nephrotoxic but can cause peripheral neuropathy, which may be additive with vinorelbine's neurotoxic potential. Careful patient selection and monitoring for toxicities are essential when using this combination .

Relevance: While both titanocene dichloride and vinorelbine exhibit antitumor activity, their mechanisms of action differ. Vinorelbine primarily disrupts microtubule dynamics, while titanocene dichloride interferes with DNA synthesis. Both drugs have shown efficacy against ovarian cancer in preclinical models, but titanocene dichloride's clinical translation has been limited by toxicity concerns .

Properties

CAS Number

71486-22-1

Product Name

Vinorelbine

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C45H54N4O8

Molecular Weight

778.9 g/mol

InChI

InChI=1S/C45H54N4O8/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3/t28-,37-,38+,39+,42+,43+,44-,45-/m0/s1

InChI Key

GBABOYUKABKIAF-BXZSYHTRSA-N

SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Solubility

In water, 8.37X10-3 mg/L at 25 °C (est)

Synonyms

5' Nor anhydrovinblastine
5'-nor-anhydrovinblastine
KW 2307
KW-2307
KW2307
Navelbine
vinorelbine
vinorelbine tartrate

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Isomeric SMILES

CCC1=CC2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.